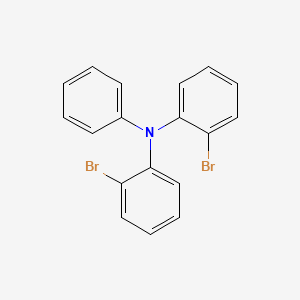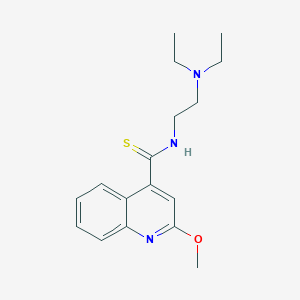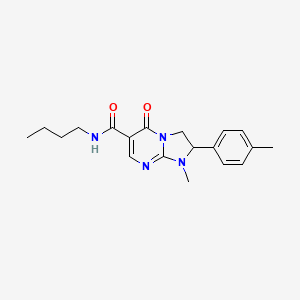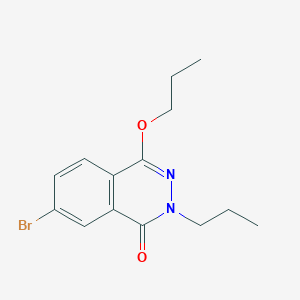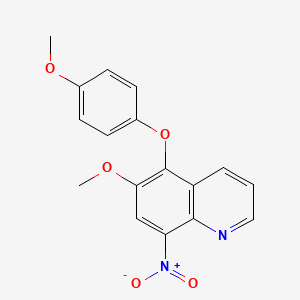
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline is an organic compound with the molecular formula C17H14N2O5. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of methoxy and nitro groups in its structure makes it a compound of interest in various chemical and biological research fields.
Vorbereitungsmethoden
The synthesis of 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for the substitution reaction .
Analyse Chemischer Reaktionen
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline can be compared with other quinoline derivatives such as:
6-Methoxyquinoline: Lacks the nitro and 4-methoxyphenoxy groups, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the methoxy and 4-methoxyphenoxy groups, affecting its solubility and reactivity.
5-(4-Methoxyphenoxy)quinoline: Lacks the nitro group, which is crucial for certain biological activities.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5452-59-5 |
|---|---|
Molekularformel |
C17H14N2O5 |
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
6-methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline |
InChI |
InChI=1S/C17H14N2O5/c1-22-11-5-7-12(8-6-11)24-17-13-4-3-9-18-16(13)14(19(20)21)10-15(17)23-2/h3-10H,1-2H3 |
InChI-Schlüssel |
YBKVDWIITXASBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



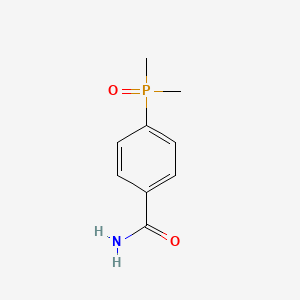
![Dibenzo[d,f]indole](/img/structure/B12897390.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12897396.png)
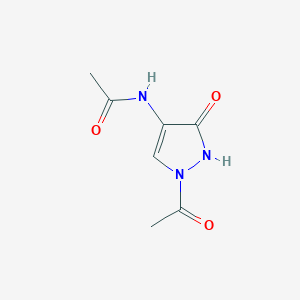
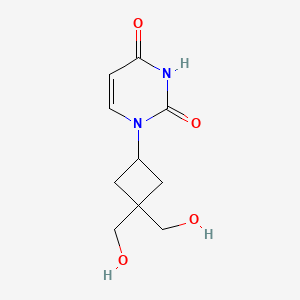
![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)
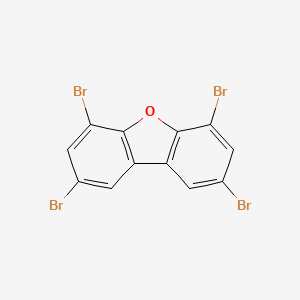
![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12897433.png)
